N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide 5-fluoro-3,5-ADB-PFUPPYCA is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1969261-68-4
VCID: VC0161222
InChI: InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
SMILES: CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Molecular Formula: C21H28F2N4O2
Molecular Weight: 406.5 g/mol

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

CAS No.: 1969261-68-4

Cat. No.: VC0161222

Molecular Formula: C21H28F2N4O2

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide - 1969261-68-4

Specification

Description 5-fluoro-3,5-ADB-PFUPPYCA is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
CAS No. 1969261-68-4
Molecular Formula C21H28F2N4O2
Molecular Weight 406.5 g/mol
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
Standard InChI Key CMXMZASHZSECQV-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Canonical SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F

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